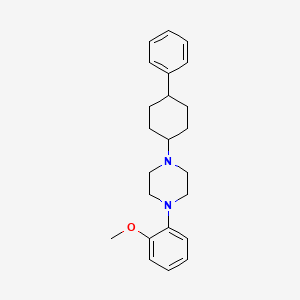
N-(3,4-dimethoxyphenyl)-N'-(3-fluoro-4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(3-fluoro-4-methylphenyl)urea, commonly known as DFP-10825, is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained attention due to its potential application in the field of cancer research, as it has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of DFP-10825 is not fully understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that is involved in many cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by DFP-10825 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
DFP-10825 has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective cancer treatment. It has also been shown to inhibit the growth of cancer cells that are resistant to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DFP-10825 is its high purity and yield, which makes it suitable for use in laboratory experiments. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Orientations Futures
There are several future directions for research on DFP-10825. One direction is to further investigate its mechanism of action and identify potential targets for combination therapy. Another direction is to optimize its use in animal models and clinical trials to determine its efficacy and safety as a cancer treatment. Additionally, research could focus on developing analogs of DFP-10825 with improved potency and selectivity for cancer cells.
Méthodes De Synthèse
DFP-10825 is synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyaniline and 3-fluoro-4-methylaniline with phosgene to form the corresponding isocyanates. These isocyanates are then reacted with N,N-dimethylformamide to form the final product, DFP-10825. The synthesis process yields a high purity product with a yield of up to 90%.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and colon cancer cells. DFP-10825 has also been found to induce apoptosis (cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10-4-5-11(8-13(10)17)18-16(20)19-12-6-7-14(21-2)15(9-12)22-3/h4-9H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIAKRFGJAIXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)

![2-{[2-(2-pyridinylthio)ethyl]sulfonyl}-1,3-benzothiazole](/img/structure/B5849131.png)

methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)
![2,2,4-trimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5849153.png)


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)
